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Compound of Interest

Compound Name: 3-ETHOXYPROPANAL

Cat. No.: B1330410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 3-
ethoxypropanal. Due to a scarcity of experimental data in publicly available literature, this
document primarily presents computationally derived values and outlines the methodologies—
both computational and experimental—that form the basis for such thermochemical
characterization.

Introduction to 3-Ethoxypropanal

3-Ethoxypropanal (CsH1002) is an organic compound characterized by the presence of both
an ether and an aldehyde functional group.[1][2] Its molecular structure influences its chemical
and physical properties, which are of interest in various chemical synthesis and research
applications. An understanding of its thermochemical properties, such as enthalpy of formation,
entropy, and heat capacity, is crucial for process design, safety analysis, and reaction
modeling.

Thermochemical Data

The following table summarizes the calculated thermochemical and physical properties for 3-
ethoxypropanal. These values have been estimated using the Joback group contribution
method.[3] It is important to note that these are theoretical estimations and may differ from
experimental values.
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Property Value Unit Source

Thermochemical

Properties

Standard Gibbs Free
Energy of Formation -213.30 kJ/mol
(AfG®)

Joback Calculated
Property[3]

Standard Enthalpy of
Joback Calculated

Formation (gas, -364.33 kJ/mol
Property[3]
AfH°gas)
Enthalpy of Fusion Joback Calculated
12.18 kJ/mol
(AfusH®) Property[3]
Physical Properties
Molecular Weight 102.13 g/mol [1112][3]
Normal Boiling Point )
) Not Available K
(Tboil)
Critical Temperature _
Not Available K
(Te)
Critical Pressure (Pc) Not Available kPa
Critical Volume (Vc) Not Available m3/kmol

Computational Methodology: The Joback Method

The thermochemical data presented in this guide were calculated using the Joback method, a
group contribution technique for the estimation of pure component properties from molecular
structure alone.[4]

3.1. Principles of the Joback Method

The Joback method is a widely used estimation technique in chemical engineering. It assumes
that the properties of a molecule can be determined by summing the contributions of its
constituent functional groups.[4][5] This additive approach allows for the prediction of
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thermophysical properties without the need for experimental data, which is particularly useful
for novel or less-studied compounds.[4] The method breaks down the molecule into a set of
predefined functional groups, each with an assigned numerical contribution to the overall
property being estimated.[6][7]

3.2. Calculation of Thermochemical Properties

o Standard Enthalpy of Formation (AfH°gas): The enthalpy of formation in the ideal gas state
at 298.15 K is calculated by summing the group contributions for all functional groups
present in the 3-ethoxypropanal molecule.[1]

Standard Gibbs Free Energy of Formation (AfG°®): Similar to the enthalpy of formation, the
Gibbs free energy of formation is estimated by the summation of group-specific values.[1]

Ideal Gas Heat Capacity (Cp,gas): The Joback method uses a polynomial equation to
describe the temperature dependence of the ideal gas heat capacity. The coefficients of this
polynomial are determined by summing the contributions of the functional groups.[4]

3.3. Limitations of the Joback Method

While the Joback method is a powerful tool for estimation, it has several limitations:

Lack of Interaction Terms: The method assumes no interactions between functional groups,
which can lead to inaccuracies, especially in molecules with significant steric hindrance or
electronic effects.[4]

Accuracy: The accuracy of the predictions can vary depending on the class of compound
and the property being estimated. For instance, deviations can be significant for very large or
very small molecules.[4]

Availability of Group Contributions: The method is limited to molecules that can be
constructed from the predefined set of functional groups for which contributions have been
determined.

Experimental Protocols for Thermochemical Data
Determination
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While specific experimental data for 3-ethoxypropanal is not readily available, the following
section describes the standard experimental techniques that would be employed to determine
its thermochemical properties.

4.1. Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 3-ethoxypropanal is typically
determined indirectly through the measurement of its enthalpy of combustion using calorimetry.

[21[8][°]
4.1.1. Combustion Calorimetry

e Principle: A precisely weighed sample of the substance is completely combusted in a high-
pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[8][9]
The heat released by the combustion reaction is absorbed by the surrounding water bath,
and the resulting temperature change is measured.

o Apparatus: A bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a
water-filled bucket, a stirrer, a thermometer, and an ignition system.[9]

e Procedure:

[e]

A known mass of 3-ethoxypropanal is placed in a sample holder within the bomb.
o The bomb is sealed and pressurized with pure oxygen.

o The bomb is submerged in a known quantity of water in the calorimeter.

o The initial temperature of the water is recorded.

o The sample is ignited via an electrical fuse.

o The temperature of the water is monitored until it reaches a maximum and then begins to
cool.

o The heat capacity of the calorimeter is determined by calibrating it with a substance of
known heat of combustion, such as benzoic acid.
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o Data Analysis: The heat of combustion at constant volume (AcU°®) is calculated from the
temperature rise and the heat capacity of the calorimeter. This value is then corrected to
standard conditions to obtain the standard enthalpy of combustion (AcH®). The standard
enthalpy of formation (AfH®) is then calculated using Hess's law, from the known standard
enthalpies of formation of the combustion products (CO2 and H20).[8]

4.2. Determination of Heat Capacity and Entropy

The heat capacity and entropy of 3-ethoxypropanal in the liquid phase would be determined
using adiabatic calorimetry or differential scanning calorimetry (DSC).

4.2.1. Adiabatic Calorimetry

e Principle: A known quantity of heat is supplied to the sample in a series of steps, and the
resulting temperature increase is measured under conditions where no heat is exchanged
with the surroundings.

e Procedure: The sample is placed in a calorimeter that is surrounded by an adiabatic shield.
The temperature of the shield is controlled to match the temperature of the sample, thereby
minimizing heat loss. A known amount of electrical energy is then passed through a heater in
the sample, and the corresponding temperature rise is recorded.

o Data Analysis: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the
temperature change. By measuring the heat capacity as a function of temperature, the
standard entropy (S°) can be determined by integrating Cp/T from absolute zero.

4.2.2. Differential Scanning Calorimetry (DSC)

» Principle: DSC measures the difference in heat flow between a sample and a reference as a
function of temperature.

e Procedure: A small, accurately weighed sample of 3-ethoxypropanal and an inert reference
material are heated or cooled at a constant rate. The instrument measures the differential
heat flow required to maintain both the sample and the reference at the same temperature.

o Data Analysis: The heat capacity of the sample is directly proportional to the differential heat
flow.
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Visualization of Computational Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical
properties of 3-ethoxypropanal using the Joback method.

Estimated Thermochemical Properties
AfHe (gas)

Input Joback Method

Molecular Structure of Analyze o Decomposition into Apply Group Values g, Summation of Group
3-Ethoxypropanal Functional Groups Contributions for each Property
(-CH83, -CH2-, -O-, >C=0)

Click to download full resolution via product page

Caption: Workflow for estimating thermochemical properties using the Joback method.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for
3-ethoxypropanal. The Joback method provides a valuable first approximation of these
properties in the absence of experimental data. For applications requiring high accuracy,
experimental determination of the enthalpy of formation, heat capacity, and entropy using the
described calorimetric techniques is recommended. The methodologies outlined herein provide
a framework for both the computational estimation and experimental validation of the
thermochemical properties of 3-ethoxypropanal and other organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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